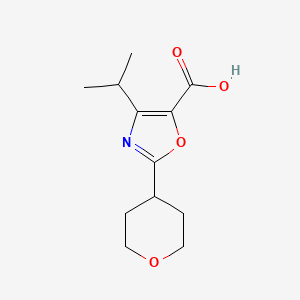

2-(Oxan-4-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid

Description

2-(Oxan-4-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted with a tetrahydropyran (oxan-4-yl) group at position 2, an isopropyl (propan-2-yl) group at position 4, and a carboxylic acid moiety at position 4. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., angiotensin II receptor antagonists in ) highlight the importance of oxazole and tetrazole derivatives in drug design .

Key physicochemical properties (extrapolated from related compounds in and ):

- Molecular formula: Likely $ \text{C}{12}\text{H}{17}\text{NO}_4 $ (based on analogous compounds with tetrahydropyran substituents).

- Molecular weight: ~239–240 g/mol.

- Functional groups: Oxazole ring (aromatic heterocycle), carboxylic acid (polar, ionizable), tetrahydropyran (lipophilic ether ring).

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

2-(oxan-4-yl)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C12H17NO4/c1-7(2)9-10(12(14)15)17-11(13-9)8-3-5-16-6-4-8/h7-8H,3-6H2,1-2H3,(H,14,15) |

InChI Key |

NJWZBZHZJLRORA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(OC(=N1)C2CCOCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

Formation of the Oxazole Ring: The oxazole ring is typically formed through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.

Coupling of the Rings:

Industrial Production Methods

Industrial production of 2-(Oxan-4-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

2.1. Carboxylic Acid Group Reactions

The carboxylic acid moiety (-COOH) can undergo:

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Esterification | Conversion to esters via acid-catalyzed reaction with alcohols | H₂SO₄, ROH |

| Amide Formation | Reaction with amines to form amides | Thionyl chloride (SOCl₂), NH₃ |

| Decarboxylation | Loss of CO₂ under thermal/acidic conditions | Heat, H₂SO₄ |

2.2. Oxazole Ring Reactions

The oxazole ring is reactive due to its electron-deficient nature:

-

Substitution at C-2/C-5 : Direct arylation or alkylation via palladium-catalyzed coupling (e.g., with aryl halides) .

-

Electrophilic Aromatic Substitution : Possible meta-directing effects due to the electron-withdrawing carboxylic acid .

-

Cyclization with Nucleophiles : Reaction with Grignard reagents or amines to form fused rings.

Stability and Reactivity Considerations

-

Oxazole Ring Stability : The ring is generally stable under mild conditions but may degrade under strong acidic/basic conditions.

-

Functional Group Interactions : The carboxylic acid may influence the electronic environment of the oxazole ring, affecting reactivity.

-

Steric Effects : The bulkier propan-2-yl substituent at C-4 may hinder certain reactions compared to methyl-substituted analogs.

Comparative Analysis with Similar Oxazoles

A comparison with structurally related compounds illustrates potential reactivity trends:

Scientific Research Applications

2-(Oxan-4-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Oxan-4-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid with structurally related oxazole derivatives and bioactive molecules:

Key Structural and Functional Differences :

Ring Systems :

- The tetrahydropyran (oxan-4-yl) group in the target compound provides a larger, more rigid six-membered ring compared to the five-membered tetrahydrofuran (oxolan) in analogs (e.g., ). This increases lipophilicity and may enhance membrane permeability .

- The carboxylic acid group at position 5 distinguishes it from 5-methyloxazole-4-carboxylic acid (), which lacks ionizable functionality, limiting its solubility .

Bioactivity :

- While the target compound’s pharmacological profile is uncharacterized, CV-11974 () demonstrates how heterocyclic cores (e.g., benzimidazole) paired with ionizable groups (tetrazole, carboxylic acid) achieve high receptor-binding affinity. The target compound’s carboxylic acid may similarly facilitate hydrogen bonding in biological systems .

Synthetic Accessibility :

- Simpler analogs like 5-methyloxazole-4-carboxylic acid () are commercially available and serve as building blocks. In contrast, the target compound’s tetrahydropyran and isopropyl groups likely require multi-step synthesis, increasing complexity .

Research Findings and Implications

- Lipophilicity vs. Solubility : The isopropyl and tetrahydropyran groups enhance lipophilicity (LogP estimated >2), which may improve blood-brain barrier penetration but reduce aqueous solubility. This trade-off necessitates formulation optimization for drug development .

- Steric Effects : The bulky isopropyl group at position 4 may hinder interactions with flat binding pockets (e.g., enzyme active sites), unlike smaller substituents in 5-(oxolan-2-yl)-1,3-oxazole-4-carboxylic acid () .

- Thermodynamic Stability : The tetrahydropyran ring’s chair conformation () likely improves stability compared to less rigid analogs, a critical factor in pharmacokinetics .

Q & A

Q. What are the established synthetic routes for 2-(Oxan-4-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid, and what key reaction conditions optimize yield?

A multi-step synthesis approach is typically employed for oxazole-carboxylic acid derivatives. For example:

- Step 1 : Condensation of appropriate aldehydes with heterocyclic precursors (e.g., thiazolidinones or aminothiazoles) in acetic acid under reflux (2–5 hours) using sodium acetate as a catalyst .

- Step 2 : Cyclization via nucleophilic substitution or oxidative coupling. Reaction temperatures (80–120°C) and solvent polarity significantly impact yield.

- Purification : Recrystallization from acetic acid or DMF/water mixtures is effective for isolating crystalline products .

Q. Key Optimization Factors :

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be systematically applied to confirm the structure of this compound?

- 1H/13C NMR :

- Oxazole protons : Look for deshielded signals at δ 7.5–8.5 ppm (C2/C4 positions).

- Oxan-4-YL group : Axial/equatorial protons appear as multiplet signals (δ 3.5–4.5 ppm) .

- FTIR :

- Cross-Validation : Compare experimental data with computational spectra (e.g., DFT-optimized structures) to resolve ambiguities .

Advanced Research Questions

Q. What computational approaches are recommended for analyzing the electron localization and noncovalent interactions in this oxazole derivative?

- Electron Localization Function (ELF) : Use Multiwfn software to visualize electron density topology and identify lone pairs, σ/π bonds, and van der Waals interactions .

- Noncovalent Interaction (NCI) Analysis : Generate reduced density gradient (RDG) isosurfaces to map hydrogen bonds and steric effects. This complements crystallographic data .

- Methodology :

Q. Example Findings :

- The oxazole ring exhibits strong electron-withdrawing effects, polarizing the carboxylic acid group .

Q. How can researchers resolve contradictions in crystallographic data versus DFT-optimized geometries for this compound?

- Root Cause : Discrepancies often arise from crystal packing forces (e.g., hydrogen bonds) absent in gas-phase DFT models .

- Resolution Strategies :

- Periodic DFT Calculations : Incorporate crystal lattice parameters to simulate solid-state effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) observed in XRD but missing in DFT .

- Dynamic Correlations : Use molecular dynamics (MD) to assess conformational flexibility under simulated crystal conditions .

Q. Case Study :

- For 4-ethyl-2-methyloxazole-5-carboxylic acid, XRD revealed a planar oxazole ring, whereas DFT predicted slight puckering due to solvent-free conditions .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.